N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that features an indole moiety, a bromine atom, and an oxazole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C17H18BrN3O2 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22) |
InChI Key |
YVZIQJJJGIVRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and oxazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., NaH) or a catalyst (e.g., Pd/C) can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and oxazole rings .
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, including anticancer, antiviral, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological processes, such as signal transduction and enzyme inhibition.
Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and pathways.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various proteins, including enzymes and receptors, modulating their activity.
Pathways Involved: It can affect multiple signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Binding Interactions: The indole and oxazole rings facilitate binding interactions with target proteins through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-[2-(6-methyl-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This article explores its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
The compound features an indole moiety with a bromo substitution and an oxazole ring, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 366.25 g/mol. The structural characteristics suggest potential interactions with various biological targets, including receptors involved in cell signaling pathways.
Antitumor Activity
Research indicates that this compound possesses antitumor properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, leading to altered cellular responses and reduced tumor growth.
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, thereby preventing their division and proliferation.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. It has been documented to:
- Reduce Cytokine Production : this compound can lower the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
- Inhibit Inflammatory Pathways : The compound may interfere with signaling pathways that lead to inflammation, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Compounds with similar structures have shown potential in inhibiting kinases that play roles in cancer cell signaling pathways. |
| Cytokine Modulation | The compound can modulate cytokine levels, reducing inflammation and potentially aiding in the treatment of inflammatory disorders. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Another research highlighted its ability to decrease inflammatory markers in animal models of arthritis, suggesting potential applications in treating chronic inflammatory conditions .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound acts on multiple targets within the cell signaling pathways related to both tumor growth and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
